Jnj-31020028

Overview

Description

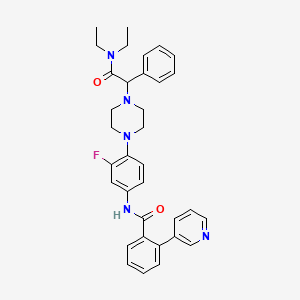

JNJ-31020028 is a selective and brain penetrant antagonist of the neuropeptide Y Y2 receptor . It has been used for the research of nervous diseases . It has high affinity for human and rat Y2 receptors with pIC50 values of 8.07 and 8.22 respectively .

Molecular Structure Analysis

The molecular formula of JNJ-31020028 is C34H36FN5O2 . Its exact mass is 565.29 and its molecular weight is 565.600 .

Chemical Reactions Analysis

JNJ-31020028 selectively binds with hY2, rY2, and mY2 with pIC50 values of 8.07, 8.22, and 8.21, respectively . It inhibits PYY-induced calcium response with a pKB value of 8.04 .

Physical And Chemical Properties Analysis

The molecular formula of JNJ-31020028 is C34H36FN5O2 . Its exact mass is 565.29 and its molecular weight is 565.600 .

Scientific Research Applications

Application 1: Neuropeptide Y Y2 Receptor Antagonist

- Summary of the Application : JNJ-31020028 is used as a Neuropeptide Y Y2 receptor antagonist in the central nervous system of mammals . It has a particular relevance for its autoreceptor role in inhibiting the release of Neuropeptide Y and other neurotransmitters .

- Methods of Application : The non-radioactive reference compound, N-Me-JNJ-31020028, was synthesized through batch synthesis and continuous flow methodology . The synthesis resulted in yields of 43% and 92% respectively .

- . PET imaging clearly showed the .

Application 2: In Vitro and In Vivo Characterization

- Summary of the Application : JNJ-31020028 is used for in vitro and in vivo characterization . It is a selective brain penetrant small molecule antagonist of the neuropeptide Y Y2 receptor .

- Methods of Application : The affinity of JNJ-31020028 was determined by inhibition of the PYY binding to human Y2 receptors in KAN-Ts cells and rat Y2 receptors in rat hippocampus .

- Results or Outcomes : JNJ-31020028 bound with high affinity (pIC50 = 8.07 ± 0.05, human, and pIC50 = 8.22 ± 0.06, rat) and was >100-fold selective versus human Y1, Y4, and Y5 receptors . It was demonstrated to be an antagonist (pKB = 8.04 ± 0.13) in functional assays .

Application 3: Improved Chemical and Radiochemical Synthesis

- Summary of the Application : This study aimed to refine the chemical and radiochemical synthesis of the Y2 receptor antagonist N-[11C]Me-JNJ31020028 for in vivo PET imaging studies .

- Methods of Application : The non-radioactive reference compound, N-Me-JNJ-31020028, was synthesized through batch synthesis and continuous flow methodology, with yields of 43% and 92% respectively .

- . PET imaging clearly showed the tracer’s biodistribution in several areas of the mouse brain and gut where Y2 receptors are known to be expressed .

Application 4: PET Brain Imaging

- Summary of the Application : A novel positron-emitting radioligand based on the NPY2 receptor antagonist JNJ-31020028 was developed for PET brain imaging .

- Methods of Application : In vitro receptor autoradiography studies were performed to establish the anatomic distribution of NPY2 receptors in the pig brain . In vivo, baseline 90-min PET recordings of N-[11C]Me-JNJ-31020028 were conducted in anesthetized Yorkshire x Landrace pigs, concurrent with arterial blood sampling .

- Results or Outcomes : N-[11C]Me-JNJ-31020028 was metabolized slowly in the bloodstream, with 25% of the 11C-labeled parent compound remaining 30 min after injection . PET imaging showed baseline binding potentials of 0.64 ± 0.07 in the thalamus, 0.55 ± 0.02 in the caudate, and 0.49 ± 0.03 in the hippocampus .

Application 5: Anxiolytic-like Properties

- Summary of the Application : JNJ-31020028 has been used to study its anxiolytic-like properties . It has been found to reverse the anxiogenic effects of withdrawal from a single bolus dose of alcohol on the elevated plus-maze .

- Methods of Application : The study involved administering JNJ-31020028 (15 mg/kg, s.c.) to subjects undergoing withdrawal from a single bolus dose of alcohol .

- Results or Outcomes : The results confirmed the anxiolytic-like properties of NPY Y2 antagonism .

Application 6: Research of Nervous Disease

- Summary of the Application : JNJ-31020028 is used for the research of nervous disease . It is a selective and brain penetrant antagonist of neuropeptide Y Y2 receptor .

- Methods of Application : The study involved using JNJ-31020028 as a selective and brain penetrant antagonist of neuropeptide Y Y2 receptor .

- Results or Outcomes : JNJ-31020028 has pIC50 values of 8.07 and 8.22 for human and rat Y2 receptor, respectively .

Safety And Hazards

The safety data sheet advises to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . It also recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Future Directions

properties

IUPAC Name |

N-[4-[4-[2-(diethylamino)-2-oxo-1-phenylethyl]piperazin-1-yl]-3-fluorophenyl]-2-pyridin-3-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H36FN5O2/c1-3-38(4-2)34(42)32(25-11-6-5-7-12-25)40-21-19-39(20-22-40)31-17-16-27(23-30(31)35)37-33(41)29-15-9-8-14-28(29)26-13-10-18-36-24-26/h5-18,23-24,32H,3-4,19-22H2,1-2H3,(H,37,41) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVUNRYUVDVWTTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C(C1=CC=CC=C1)N2CCN(CC2)C3=C(C=C(C=C3)NC(=O)C4=CC=CC=C4C5=CN=CC=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H36FN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

565.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Jnj-31020028 | |

CAS RN |

1094873-14-9 | |

| Record name | JNJ-31020028 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1094873149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JNJ-31020028 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73F8XED6YP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

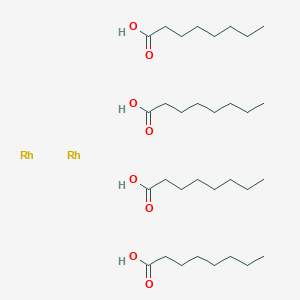

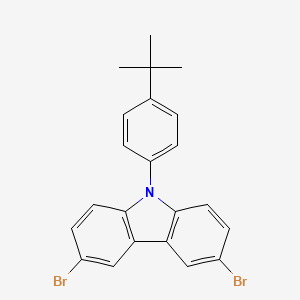

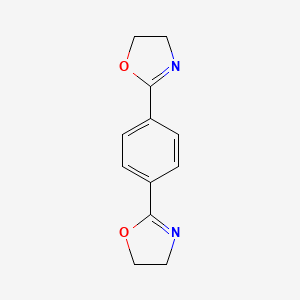

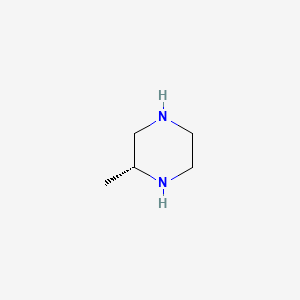

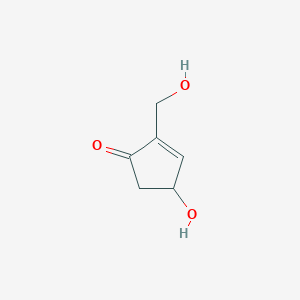

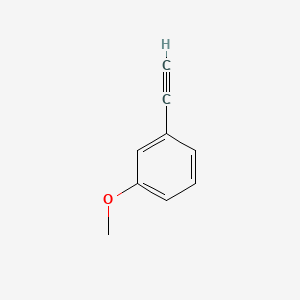

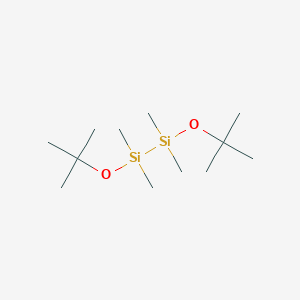

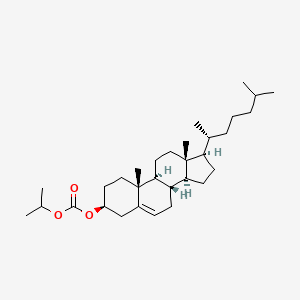

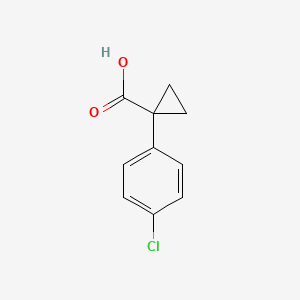

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(3-Carboxyprop-2-enoylamino)ethylcarbamoyl]prop-2-enoic acid](/img/structure/B1662044.png)

![(2S,3R,4S,5R,6R)-2-[(2R,3R,4S,5R,6S)-6-(4-Methoxyphenoxy)-4,5-bis(phenylmethoxy)-2-(phenylmethoxymethyl)oxan-3-yl]oxy-3,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-4-ol](/img/structure/B1662045.png)

![Propanoic acid, 2-[(ethoxythioxomethyl)thio]-, ethyl ester](/img/structure/B1662049.png)